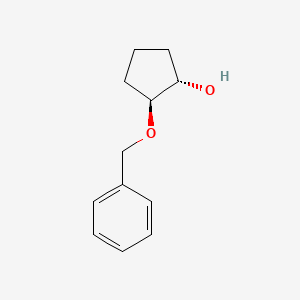

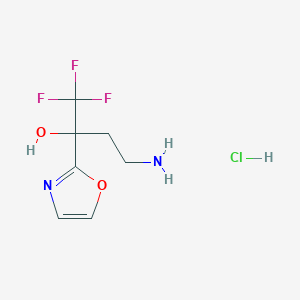

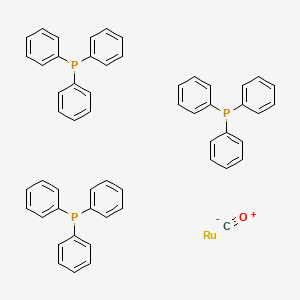

![molecular formula C26H22ClN3 B2516972 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-97-8](/img/structure/B2516972.png)

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazolo[4,3-c]quinoline class, which is known for its potential biological activities and applications in molecular sensing and photovoltaic devices. The core structure of this compound is based on the pyrazolo[4,3-c]quinoline scaffold, which has been extensively studied for its versatile properties and applications in various fields, including organic electronics and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves the formation of C-N bonds and can be achieved through palladium-catalyzed intramolecular reactions. For instance, 1H-pyrazolo[4,3-c]quinolines can be prepared from 4-chloroquinoline-3-carbaldehyde hydrazones via palladium-catalyzed C-N bond formation and concurrent hydrazine N-N bond fission . Additionally, dehydrogenative [2 + 2 + 1] heteroannulation has been employed to access pyrazolo[3,4-c

科学的研究の応用

Structural and Supramolecular Chemistry

Hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties. The synthesis and molecular structures of these compounds involve complex reactions that yield products with potential value in medicinal chemistry. Specifically, the formation of hydrazone derivatives through dry grinding and methanol presence underlines their structural versatility and potential for developing new pharmacologically active compounds (Kumara et al., 2016).

Optical and Electronic Materials

The structural and optical properties of pyrazolo[3,2-c]quinoline derivatives thin films have been extensively studied. These compounds exhibit polycrystallinity in their as-synthesized powder form and form nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength indicate their utility in optoelectronic applications, such as photovoltaic devices (Zeyada et al., 2016).

Anticancer Research

Quinoxaline derivatives are known for their industrial and pharmaceutical applications, including potential anticancer activities. The synthesis of isoxazolquinoxalin (IZQ) derivatives and their structural confirmation through single crystal X-ray diffraction highlight the intricate design of molecules aimed at targeting specific cancer proteins. Docking studies suggest the promising anticancer activity of these compounds, underscoring their importance in drug discovery (Abad et al., 2021).

Photovoltaic Applications

The photovoltaic properties of pyrazolo[3,2-c]quinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. These compounds show promising electrical properties and photovoltaic sensitivity under illumination, indicating their potential in improving the efficiency of photodiodes and related devices (Zeyada et al., 2016).

Antibacterial and Antifungal Activity

New pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones have shown significant antibacterial and antifungal activities. These findings underscore the potential of pyrazolo[4,3-c]quinoline compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hassan, 2013).

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3/c1-4-18-7-9-19(10-8-18)25-22-15-28-24-12-5-16(2)13-21(24)26(22)30(29-25)20-11-6-17(3)23(27)14-20/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRADSHSPHMLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)